7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one
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Overview
Description
7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno[2,3-D]pyrimidin-4-one core, which is a fused ring system combining a chromene and a pyrimidine ring. The presence of a prop-2-en-1-yloxy group attached to the phenyl ring further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyrimidine precursor under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the fused ring system. The prop-2-en-1-yloxy group can be introduced through an etherification reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-D]pyrimidin-4-one derivatives: Compounds with similar fused ring systems but different substituents.
Phenyl ether derivatives: Compounds with similar ether linkages but different core structures.
Uniqueness
The uniqueness of 7-Methyl-2-[4-(prop-2-EN-1-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-methyl-2-(4-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O3/c1-3-10-25-16-7-5-14(6-8-16)19-22-20(24)17-12-15-11-13(2)4-9-18(15)26-21(17)23-19/h3-9,11H,1,10,12H2,2H3,(H,22,23,24) |
InChI Key |
ADSMRPMXBDNOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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